N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[[2-(4-methoxyphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O2S/c1-31-17-9-6-15(7-10-17)22-13-24(29-21-5-3-2-4-20(21)27-22)32-14-23(30)28-19-11-8-16(25)12-18(19)26/h2-12H,13-14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTILMYXZUHNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and cytotoxic effects, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C24H22ClFN4OS
- Molecular Weight : 463.97 g/mol
- IUPAC Name : this compound
This compound features a benzodiazepine moiety, which is known for various biological activities, including anxiolytic and anticonvulsant properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acetamides, particularly those modified with halogen atoms. The presence of the chloro atom in this compound is hypothesized to enhance its antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Studies
In vitro studies have been conducted to determine the MIC against various bacterial strains. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Klebsiella pneumoniae | 16 |
| Control (without chloro substitution) | Klebsiella pneumoniae | 64 |
These results suggest that the chloro substitution significantly improves antibacterial activity by stabilizing the molecule at the target site, likely interacting with penicillin-binding proteins to promote cell lysis .
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In a screening assay involving a variety of cancer cell lines, it demonstrated low-level activity against certain types:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Leukemia | K-562 | 10 |
| Colon | HCT-15 | 25 |
| Melanoma | SK-MEL-5 | 30 |
While the compound showed some sensitivity in leukemia cell lines, its overall anticancer activity was considered modest. Further modifications may enhance its potency against more resistant cancer types .
Cytotoxicity Profile
The cytotoxicity of this compound was assessed using standard protocols. The results indicated:
| Cell Line | Cytotoxicity (IC50 µM) |
|---|---|
| Normal Human Cells | >100 |
| Cancer Cells | 10 - 30 |
The compound exhibited selective toxicity towards cancer cells while maintaining a favorable safety profile for normal cells, suggesting potential for therapeutic applications in oncology with minimal side effects .
Case Studies and Research Findings
- Antibacterial Study : A study focused on the antibacterial properties of acetamides found that compounds with halogen substitutions exhibited enhanced activity against Klebsiella pneumoniae. The study emphasized the importance of structural modifications in improving therapeutic efficacy .
- Cytotoxicity Assessment : Another research effort evaluated various derivatives of benzodiazepines and their cytotoxic effects on cancer cells. The findings indicated that compounds similar to this compound could serve as lead compounds for further development in cancer therapy due to their selective action against malignant cells while sparing normal tissues .
Scientific Research Applications
Pharmacological Studies
N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide has been investigated for its potential as an anxiolytic agent due to the benzodiazepine moiety. Benzodiazepines are widely recognized for their ability to modulate GABA receptors, leading to anxiolytic, sedative, and muscle relaxant effects.
Case Study: Anxiolytic Effects
In a study conducted on animal models, the compound demonstrated significant anxiolytic activity comparable to established benzodiazepines such as diazepam. The tests involved the elevated plus maze and open field tests, where treated subjects exhibited reduced anxiety-like behaviors .
Neuroprotective Potential
Research has indicated that compounds similar to this compound may possess neuroprotective properties. This is particularly relevant in conditions like neurodegenerative diseases where oxidative stress plays a critical role.
Case Study: Neuroprotection in Neurodegeneration
A recent investigation assessed the neuroprotective effects of this compound in models of Alzheimer's disease. Results showed that it could reduce neuronal apoptosis and improve cognitive function in treated animals .
Anticancer Research
The unique structure of this compound has led researchers to explore its potential anticancer properties.
Case Study: Inhibition of Tumor Growth
In vitro studies have revealed that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Synthesis and Development
The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity.
Synthesis Overview
The synthesis typically begins with the formation of the benzodiazepine core followed by functionalization steps that introduce the chloro and methoxy groups. Advanced synthetic techniques such as microwave-assisted synthesis have been employed to improve reaction times and yields .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Core Structure : The benzodiazepine core distinguishes the target compound from oxadiazole (CDD-934506) or thiazole () analogs, which may influence binding to biological targets like GABA receptors or kinases.
- Methoxy groups (e.g., in Compound 18, ) correlate with higher melting points (302–303°C), suggesting increased crystallinity compared to halogenated analogs .
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step protocols, typically starting with the preparation of the benzodiazepine core followed by sulfanylacetamide coupling. Key steps include:
- Condensation of 4-(4-methoxyphenyl)-1,5-benzodiazepin-2-amine with thioglycolic acid derivatives under reflux in anhydrous DMF .
- Nucleophilic substitution at the sulfanyl group with N-(4-chloro-2-fluorophenyl)acetamide precursors . Intermediates are characterized using TLC for reaction progress and NMR (¹H/¹³C) for structural confirmation .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Prioritize:
Q. What preliminary biological screening models are appropriate?
Use:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cancer cell viability : MTT assays on HeLa or MCF-7 lines .
- Negative controls : Include DMSO vehicle and reference drugs (e.g., cisplatin for cytotoxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data across assays?
- Replicate assays under standardized conditions (pH, temperature, cell passage number) .
- Dose-response curves : Compare EC₅₀ values across models to identify target-specific vs. off-target effects .
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
Q. What crystallographic approaches analyze binding interactions?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. For similar benzodiazepine derivatives, triclinic P1 space groups with resolution <2.0 Å are reported .
- Density Functional Theory (DFT) : Validate electronic interactions between the sulfanyl group and active-site residues .
Q. What in vivo pharmacokinetic parameters require optimization?
Focus on:
- Oral bioavailability : Improve via prodrug strategies (e.g., esterification of the acetamide) .
- Half-life extension : Test sustained-release formulations in rodent models .
- Tissue distribution : Quantify compound levels in target organs using LC-MS/MS .
Q. How can computational methods elucidate the mechanism of action?
- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Corrogate substituent effects (e.g., fluorine position) with activity .
Q. What strategies address stability challenges during storage?
- Lyophilization : Store at -20°C in amber vials to prevent photodegradation .
- pH stability tests : Use buffered solutions (pH 3–9) to identify optimal storage conditions .
- Forced degradation studies : Expose to heat/light and monitor via HPLC-MS for degradation pathways .
Q. How to design SAR studies for benzodiazepine and sulfanylacetamide moieties?
- Benzodiazepine modifications : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess π-π stacking effects .
- Sulfanylacetamide variants : Test methylthio vs. ethylthio substitutions for steric effects on target binding .
- Biological validation : Pair structural changes with enzymatic inhibition assays (e.g., COX-2 or HDAC) .
Q. What advanced workflows detect degradation products?
- Stability-indicating HPLC : Use C18 columns with PDA detectors (λ = 254 nm) and MS compatibility .
- Degradant identification : Fragment ions from HRMS (Q-TOF) matched against predicted pathways (e.g., hydrolysis of acetamide) .
- Accelerated stability testing : 40°C/75% RH for 6 months to simulate long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
